Methyl [3-(morpholin-4-yl)propyl]carbamodithioate
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Overview
Description
Methyl [3-(morpholin-4-yl)propyl]carbamodithioate is a chemical compound that belongs to the class of carbamodithioates It is characterized by the presence of a morpholine ring, a propyl chain, and a carbamodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-(morpholin-4-yl)propyl]carbamodithioate typically involves the reaction of morpholine with a suitable propyl halide to form the intermediate 3-(morpholin-4-yl)propyl halide. This intermediate is then reacted with carbon disulfide and methyl iodide to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the formation of the carbamodithioate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl [3-(morpholin-4-yl)propyl]carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the carbamodithioate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various carbamodithioate derivatives.
Scientific Research Applications
Methyl [3-(morpholin-4-yl)propyl]carbamodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl [3-(morpholin-4-yl)propyl]carbamodithioate involves its interaction with molecular targets such as enzymes and receptors. The carbamodithioate group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simple morpholine derivative with similar structural features.
4-Morpholinopropane sulphonic acid: Another morpholine derivative with different functional groups.
Di(morpholin-4-yl) disulphide: A compound with two morpholine rings and a disulfide linkage.
Uniqueness
Methyl [3-(morpholin-4-yl)propyl]carbamodithioate is unique due to its specific combination of a morpholine ring, a propyl chain, and a carbamodithioate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl N-(3-morpholin-4-ylpropyl)carbamodithioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OS2/c1-14-9(13)10-3-2-4-11-5-7-12-8-6-11/h2-8H2,1H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUSAVXJOYAQIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NCCCN1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50579695 |
Source
|
Record name | Methyl [3-(morpholin-4-yl)propyl]carbamodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50579695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76029-57-7 |
Source
|
Record name | Methyl [3-(morpholin-4-yl)propyl]carbamodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50579695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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